[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride
Description
[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride is a heterocyclic compound combining a piperidine ring fused with an oxane (tetrahydropyran) moiety, substituted with a hydroxymethyl group at the 4-position of the oxane ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C11H22ClNO2 |
|---|---|
Molecular Weight |
235.75 g/mol |
IUPAC Name |
(4-piperidin-4-yloxan-4-yl)methanol;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c13-9-11(3-7-14-8-4-11)10-1-5-12-6-2-10;/h10,12-13H,1-9H2;1H |
InChI Key |
QAIYRFJHXOAEDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2(CCOCC2)CO.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Piperidin-4-yl Intermediates
A common approach to functionalize the piperidine ring at the 4-position is through reactions starting from 4-piperidinecarboxylic acid or 4-piperidinemethanol derivatives. For example, a patent on α,α-diphenyl-4-piperidinemethanol synthesis describes:
- N-acetylation of 4-piperidinecarboxylic acid with acetyl chloride or acetic anhydride under reflux for 4-6 hours to give N-acetyl piperidinecarboxylic acid.
- Conversion to N-acetylpiperidineformyl chloride.
- Friedel-Crafts acylation with benzene to yield N-acetyl-4-benzoylpiperidine.
- Addition of phenylmagnesium halide (Grignard reagent) to the acylpiperidine to form N-acetyl-α,α-diphenyl-4-piperidinemethanol.
- Hydrolysis to remove the acetyl protecting group, yielding α,α-diphenyl-4-piperidinemethanol.
While this route is for a diphenyl derivative, similar strategies can be adapted for the piperidin-4-yl moiety in the target compound.
Synthesis of Tetrahydropyran (Oxane) Derivatives with Methanol Substitution
The oxane ring bearing a methanol substituent can be prepared through organometallic addition reactions on tetrahydropyran-4-one derivatives:
- Starting with methyl tetrahydro-2H-pyran-4-carboxylate, reaction with isopropylmagnesium chloride (a Grignard reagent) in tetrahydrofuran (THF) at low temperature (-20°C) under nitrogen atmosphere, followed by aqueous workup, yields intermediates that can be further converted.
- Subsequent addition of methylmagnesium chloride at 7°C leads to 1-(tetrahydro-pyran-4-yl)-ethanone with yields around 75-81%.
- Bromination of 1-tetrahydropyran-4-ylethanone in methanol at low temperatures (-10 to 10°C) followed by acidic workup yields brominated derivatives that can be transformed into hydroxymethyl-substituted oxane rings.
This sequence allows for the introduction of hydroxymethyl groups on the oxane ring, which corresponds to the methanol substituent in the target compound.
Coupling of Piperidin-4-yl and Oxane Moieties
While explicit literature detailing the direct coupling of piperidin-4-yl and oxan-4-ylmethanol fragments is scarce, a plausible synthetic route involves:
- Functionalization of the piperidine ring at the 4-position with a leaving group (e.g., halide or tosylate).
- Nucleophilic substitution by the oxan-4-ylmethanol derivative or its activated form (e.g., alkoxide).
- Alternatively, formation of the piperidin-4-yl intermediate bearing a suitable electrophilic site to react with the oxane ring bearing a nucleophilic hydroxyl group.
Formation of Hydrochloride Salt
The free base [4-(Piperidin-4-yl)oxan-4-yl]methanol is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), yielding the crystalline hydrochloride salt suitable for isolation and purification.
Summary Table of Key Reaction Steps and Conditions
Analytical and Research Data
- Nuclear Magnetic Resonance (NMR) data for tetrahydropyran derivatives show characteristic multiplets for methylene protons adjacent to oxygen and methyl groups at expected chemical shifts, confirming ring structure and substitution.
- Crystallographic studies of piperidine-4-one derivatives reveal chair conformations of the piperidine ring, which is relevant for stereochemical considerations in synthesis.
- Purification methods include silica gel chromatography and recrystallization from solvents such as ethanol, ethyl acetate, or mixtures to obtain pure intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carboxylic acid.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated alcohols and alkanes.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, [4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride is used as an intermediate for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may be investigated for its efficacy in treating various diseases, including neurological disorders and infections.
Industry
The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between [4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride and analogous piperidine-based compounds:
Key Comparisons :
Structural Complexity: The oxane-piperidine core in the target compound offers a rigid, bicyclic framework, distinct from the monocyclic 4-(Piperidin-4-yl)butanoic acid hydrochloride or the seven-membered oxazepane derivative . Rigidity may influence binding affinity in receptor-targeted drug design.
Functional Groups: The hydroxymethyl group in the target compound contrasts with the carboxylic acid in 4-(Piperidin-4-yl)butanoic acid hydrochloride, altering solubility (hydroxymethyl is less polar) and reactivity (carboxylic acid participates in salt formation) . Aryl substituents, as in (2-methylphenyl)(piperidin-4-yl)methanol hydrochloride, enhance lipophilicity, favoring CNS applications, whereas methoxymethyl groups (e.g., [4-(methoxymethyl)oxan-4-yl]methanamine) improve metabolic stability .
Salt Forms: Dihydrochloride salts (e.g., 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride) may offer higher aqueous solubility compared to monohydrochloride salts, critical for intravenous formulations .
This underscores the need for rigorous safety evaluation during development.
Biological Activity
[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride is a synthetic compound characterized by its unique structural features, including a piperidine ring and an oxane moiety. Its molecular formula is C₉H₁₃ClN₂O₂. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exert effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can influence cellular signaling pathways, leading to various therapeutic effects such as antimicrobial and antiviral activities.
Antimicrobial Properties
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with piperidine moieties are often evaluated for their effectiveness against various bacterial strains, including Salmonella typhi and Escherichia coli. The compound's structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity and function .
Antiviral Activity
In addition to its antibacterial properties, there is emerging evidence suggesting that this compound may possess antiviral capabilities. Its structural features allow it to interfere with viral replication processes, making it a candidate for further research in antiviral drug development.
Comparative Analysis
To better understand the biological potential of this compound, a comparison with structurally similar compounds can provide insights into its unique properties.
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 1-(Piperidin-1-yl)-2-propanol | Piperidine ring with propanol side chain | Antidepressant effects |
| 3-(Piperidin-1-yl)-propanal | Piperidine ring attached to an aldehyde | Antimicrobial properties |
| 2-(Piperidin-1-yl)-ethanol | Simple alcohol with piperidine | CNS depressant effects |
| [4-(Piperidin-4-yl)oxan-4-yl]methanol | Piperidine ring and oxane structure | Antimicrobial, antiviral potential |
This table highlights the versatility of piperidine derivatives in drug discovery, emphasizing their pharmacological relevance.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antibacterial Screening : A recent study assessed the antibacterial efficacy of piperidine derivatives against multiple strains, demonstrating that compounds similar to this compound exhibited moderate to strong activity against Bacillus subtilis and Staphylococcus aureus.
- Enzyme Inhibition Studies : Research focused on enzyme inhibition revealed that certain derivatives showed promising results against acetylcholinesterase (AChE), indicating potential applications in treating neurodegenerative diseases.
- In Silico Studies : Computer-aided drug design approaches have predicted that this compound may interact favorably with various biological targets, supporting its potential as a lead compound for further pharmacological exploration.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing [4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride?
The synthesis typically involves constructing the piperidine-oxane hybrid scaffold, followed by functional group modifications. Key steps include:
- Ring formation : Cyclization of precursor amines under acidic or basic conditions to form the piperidine and oxane rings .
- Methanol group introduction : Hydroxymethylation via nucleophilic substitution or reductive amination, depending on the intermediate .
- Hydrochloride salt formation : Treatment with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) to enhance solubility and stability .
Critical parameters include temperature control (60–80°C for cyclization), solvent selection (e.g., THF for polar intermediates), and stoichiometric ratios to minimize byproducts .
Q. What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the piperidine-oxane scaffold and hydroxymethyl group positioning .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., O-H stretch at ~3200–3600 cm) .
- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .
Q. How does the hydrochloride salt form influence solubility and stability?
The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for biological assays. Stability is maintained under inert conditions (argon atmosphere) at 2–8°C in desiccated form. Avoid prolonged exposure to moisture or light, which can hydrolyze the oxane ring or degrade the piperidine moiety .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Spill Management : Neutralize acid residues with sodium bicarbonate and dispose of waste per local regulations .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data?
Data variability may arise from:
- Purity differences : Use HPLC (≥95% purity) to standardize batches and eliminate confounding impurities .
- Assay conditions : Control pH (6.5–7.5 for aqueous assays) and ionic strength to ensure consistent target binding .
- Cell line variability : Validate activity across multiple models (e.g., HEK293 vs. CHO cells) to confirm target specificity .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs or ion channels). Focus on the piperidine nitrogen and hydroxymethyl group for hydrogen-bond interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR Models : Corate structural analogs (e.g., substituents on the oxane ring) with activity data to optimize pharmacophores .
Q. What strategies mitigate instability during in vivo studies?
- Prodrug Design : Mask the hydroxymethyl group as an ester to improve metabolic stability .
- Formulation : Use PEGylated nanoparticles or liposomes to enhance plasma half-life .
- Pharmacokinetic Profiling : Monitor plasma levels via LC-MS/MS to adjust dosing regimens .
Q. How does stereochemistry impact biological activity?
The compound’s piperidine and oxane rings may have chiral centers. Use enantioselective synthesis (e.g., chiral catalysts) to isolate stereoisomers. Compare IC values in enzyme inhibition assays to identify active enantiomers. For example, the (R)-configuration may enhance binding to serotonin receptors .
Q. What are common synthetic byproducts, and how are they characterized?
- Oxane Ring-Opened Derivatives : Detect via -NMR (loss of oxane protons) and HRMS (mass shift +18 Da from water addition) .
- N-Oxide Formation : Identified by IR (N-O stretch at ~1250 cm) and MS (mass shift +16 Da) .
- Purification : Use silica gel chromatography (ethyl acetate:hexane gradients) or preparative HPLC to isolate the target compound .
Q. How can researchers validate target engagement in cellular models?
- Fluorescent Probes : Conjugate the compound with BODIPY or Cy5 for confocal microscopy .
- Knockout Models : CRISPR-Cas9 knockout of putative targets (e.g., dopamine receptors) to confirm activity loss .
- Thermal Shift Assays : Monitor protein melting temperature shifts upon binding via differential scanning fluorimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
